molecular formula C18H18N4O3 B2371862 5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 2034544-65-3

5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B2371862
CAS No.: 2034544-65-3
M. Wt: 338.367
InChI Key: XPBCCNCQZUMQES-UHFFFAOYSA-N
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Description

5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes an acetamido group, a methoxybenzyl group, and a pyrazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide typically involves a multi-step process. One common method includes the use of N-aminopyridinium ylides and ynals in a [3 + 2]-cycloaddition reaction to form the pyrazolo[1,5-a]pyridine core . The reaction conditions often involve the use of specific solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido and methoxybenzyl groups differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields.

Properties

IUPAC Name

5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12(23)21-14-7-8-22-16(9-14)15(11-20-22)18(24)19-10-13-5-3-4-6-17(13)25-2/h3-9,11H,10H2,1-2H3,(H,19,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBCCNCQZUMQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)NCC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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